molecular formula C11H11N3O2 B1470211 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1483335-08-5

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1470211
M. Wt: 217.22 g/mol
InChI Key: RMMOVKJTYGRESU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and mechanism of the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • Results : An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
  • Drug Discovery

    • Field : Drug Discovery
    • Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Results : Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
  • Anti-tubercular Agents

    • Field : Pharmacology
    • Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacte .
  • Pyrrolidine in Drug Discovery

    • Field : Drug Discovery
    • Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Results : Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • Results : An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
  • Anti-tubercular Agents

    • Field : Pharmacology
    • Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacte .
  • Pyrrolidine in Drug Discovery

    • Field : Drug Discovery
    • Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Method : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Results : Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, due mainly to their easy structural modification , heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • Results : An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
  • Anti-tubercular Agents

    • Field : Pharmacology
    • Application : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacte .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

2-ethyl-5-pyridin-4-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMOVKJTYGRESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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